(3-Methylthiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a cinnoline ring, which is a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of three different heterocyclic rings. The thiophene and cinnoline rings are aromatic and planar, while the piperazine ring is saturated and likely adopts a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heteroatoms (sulfur and nitrogen) and any substituents on the rings. The thiophene ring, for example, might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might increase its polarity compared to hydrocarbon-based compounds, potentially affecting its solubility and boiling/melting points .Scientific Research Applications
Molecular Interactions and Antagonist Activities
One study discussed molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, focusing on conformational analysis and 3D-quantitative structure-activity relationship models. This research contributes to understanding the steric binding interactions with receptors, which could be relevant for the development of new therapeutic agents targeting the cannabinoid system (Shim et al., 2002).
Anticancer and Antituberculosis Activities
Another study explored the synthesis of piperazine derivatives and their anticancer and antituberculosis activities. Selected compounds showed in vitro activity against human breast cancer cell lines and significant antituberculosis effects, highlighting the therapeutic potential of piperazine derivatives in treating these conditions (Mallikarjuna et al., 2014).
Antimicrobial Activities
Research on new pyridine derivatives, including piperazine derivatives, has shown variable and modest antimicrobial activity against investigated bacterial and fungal strains. This suggests the potential use of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Synthesis and Characterization of Metal Complexes
Studies have also been conducted on the synthesis and characterization of metal complexes derived from novel phenolic Mannich bases involving piperazine derivatives. These compounds have been analyzed for their thermal, magnetic, and electronic properties, contributing to the field of coordination chemistry and potential applications in material science (Büyükkıdan & Özer, 2013).
Solvent-Polarity Reconfigurable Fluorescent Logic Gates
Another intriguing application is the development of solvent-polarity reconfigurable fluorescent logic gates based on a naphthalimide fluorophore combined with a piperazine receptor. These compounds exhibit potential for use in probing cellular membranes and protein interfaces due to their ability to reconfigure logic based on solvent polarity (Gauci & Magri, 2022).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
For instance, thiophene derivatives have been reported to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer properties .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad range of therapeutic properties. For instance, its anti-inflammatory property might involve the inhibition of pro-inflammatory cytokines. Its anti-cancer property could be related to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile can influence the compound’s bioavailability.
Result of Action
The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. For instance, its anti-inflammatory property could lead to the reduction of inflammation in the body. Its anti-cancer property could result in the inhibition of cancer cell growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability could be affected by the pH of the environment .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, for example, it might be further developed as a pharmaceutical . Alternatively, if it has interesting chemical reactivity, it might be studied for use in synthetic chemistry .
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13-6-11-24-17(13)18(23)22-9-7-21(8-10-22)16-12-14-4-2-3-5-15(14)19-20-16/h6,11-12H,2-5,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYZBRXTAHLREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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